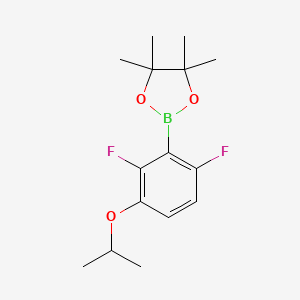
SOS1 agonist-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SOS1 agonist-1 is a small molecule compound that acts as an agonist for the Son of Sevenless Homologue 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that catalyzes the exchange of GDP for GTP on RAS proteins, thereby activating RAS and initiating downstream signaling pathways such as the MAP kinase pathway. This compound has shown potential in modulating RAS signaling, which is crucial for cell survival, growth, and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SOS1 agonist-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
SOS1 agonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
SOS1 agonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the modulation of RAS signaling pathways.
Biology: Investigated for its role in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating RAS-driven cancers, including lung, colorectal, and pancreatic cancers.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and compounds
Mécanisme D'action
SOS1 agonist-1 exerts its effects by binding to the SOS1 protein and facilitating the exchange of GDP for GTP on RAS proteins. This activation of RAS leads to the initiation of downstream signaling pathways, such as the MAP kinase pathway, which are critical for cell survival, growth, and proliferation. The compound’s ability to modulate these pathways makes it a promising candidate for targeted cancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
SOS1 agonist-1 is unique in its ability to act as an agonist for SOS1, enhancing the activation of RAS and its downstream signaling pathways. This contrasts with inhibitors like BI-3406 and Sotorasib, which aim to block the activity of RAS or its interactions. The agonistic properties of this compound provide a different approach to modulating RAS signaling, offering new opportunities for therapeutic intervention .
Propriétés
Formule moléculaire |
C26H29BrClFN4O2 |
|---|---|
Poids moléculaire |
563.9 g/mol |
Nom IUPAC |
tert-butyl 6-[4-bromo-6-chloro-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-2-yl]-2,6-diazaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C26H29BrClFN4O2/c1-15-6-17(7-16(2)21(15)29)10-33-20-9-18(28)8-19(27)22(20)30-23(33)31-11-26(12-31)13-32(14-26)24(34)35-25(3,4)5/h6-9H,10-14H2,1-5H3 |
Clé InChI |
VXKBOSGNBGMADK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)Br)N=C2N4CC5(C4)CN(C5)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


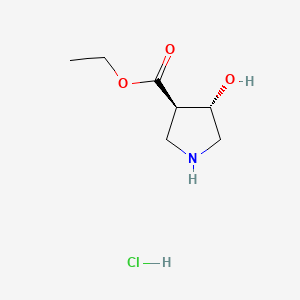
![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)

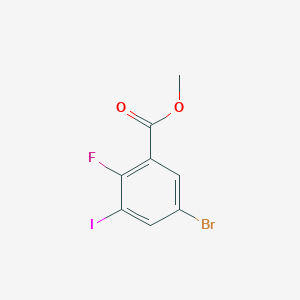
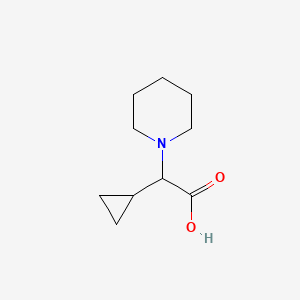
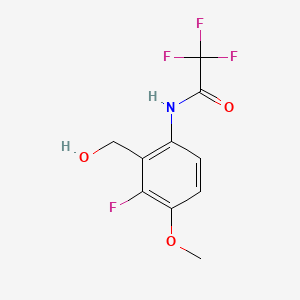
![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)
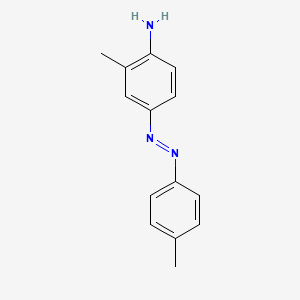
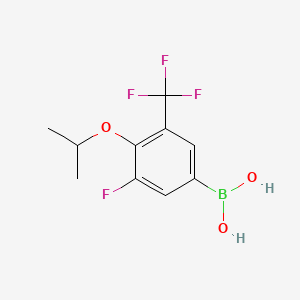
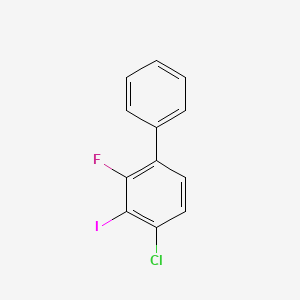
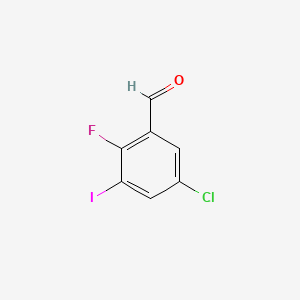

![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)
